

Azido-PEG6-THP: A Technical Overview for Advanced Drug Development

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Compound of Interest

Compound Name: Azido-PEG6-THP

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of **Azido-PEG6-THP**, a heterobifunctional linker integral to the synthesis of Proteolysis Targeting Chimeras (PROTACs). This document outlines its chemical structure, molecular weight, and its application in advanced drug development, particularly in the realm of targeted protein degradation.

Core Properties of Azido-PEG6-THP

Azido-PEG6-THP is a polyethylene glycol (PEG)-based linker molecule containing an azide (N_3) functional group at one terminus and a tetrahydropyran (THP)-protected hydroxyl group at the other. The PEG chain consists of six ethylene glycol units, which imparts hydrophilicity and favorable pharmacokinetic properties to the resulting PROTAC molecule.

Property	Value
Molecular Formula	$C_{17}H_{33}N_3O_7$
Molecular Weight	391.46 g/mol

Chemical Structure and Reactivity

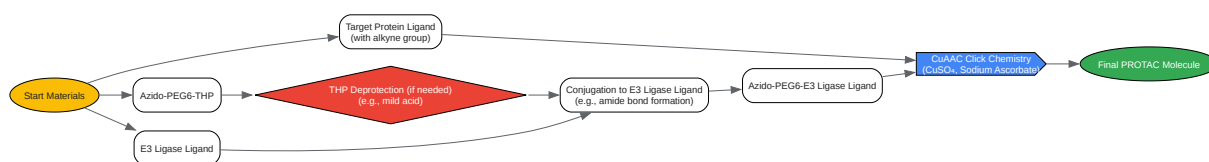
The structure of **Azido-PEG6-THP** is characterized by a flexible hexaethylene glycol spacer, which is flanked by a reactive azide group and a stable THP-protected alcohol. The azide group is a key functional handle for "click chemistry," a set of biocompatible and highly efficient chemical reactions. Specifically, it readily participates in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions with terminal alkynes to form a stable triazole linkage. The THP group serves as a protecting group for the terminal hydroxyl, which can be deprotected under acidic conditions to reveal the alcohol for further functionalization if required.

Caption: Chemical structure of **Azido-PEG6-THP**.

Application in PROTAC Synthesis: A General Experimental Workflow

Azido-PEG6-THP is a valuable tool for the modular synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The PEG linker in **Azido-PEG6-THP** serves to connect the target protein ligand to the E3 ligase ligand.

The synthesis of a PROTAC using **Azido-PEG6-THP** typically involves a convergent approach where the azide functionality is utilized in a key "click" chemistry ligation step.



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